molecular formula C5H10O3 B058097 (S)-Methyl 3-hydroxy-2-methylpropanoate CAS No. 80657-57-4

(S)-Methyl 3-hydroxy-2-methylpropanoate

Cat. No.: B058097
CAS No.: 80657-57-4
M. Wt: 118.13 g/mol
InChI Key: ATCCIZURPPEVIZ-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Methyl 3-hydroxy-2-methylpropanoate is an organic compound with the molecular formula C5H10O3. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is a methyl ester derivative of 3-hydroxy-2-methylpropanoic acid and is known for its applications in various chemical and biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

(S)-Methyl 3-hydroxy-2-methylpropanoate can be synthesized through several methods. One common approach involves the esterification of (S)-3-hydroxy-2-methylpropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the hydrolysis of nitriles to carboxylic acids, followed by esterification. For example, the hydrolysis of 2-methylpropanenitrile can yield 3-hydroxy-2-methylpropanoic acid, which can then be esterified with methanol to produce this compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of immobilized acid catalysts can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 3-hydroxy-2-methylpropanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group, forming the corresponding ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides (e.g., Cl-, Br-) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-oxo-2-methylpropanoate.

    Reduction: Formation of 3-hydroxy-2-methylpropanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-Methyl 3-hydroxy-2-methylpropanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-Methyl 3-hydroxy-2-methylpropanoate involves its interaction with specific molecular targets and pathways. In biological systems, it can be metabolized to produce energy or serve as a precursor for the synthesis of other biomolecules. The hydroxyl and ester functional groups play a crucial role in its reactivity and interactions with enzymes and other proteins .

Comparison with Similar Compounds

(S)-Methyl 3-hydroxy-2-methylpropanoate can be compared with other similar compounds such as:

    ®-Methyl 3-hydroxy-2-methylpropanoate: The enantiomer of this compound, which has different stereochemistry and potentially different biological activity.

    3-hydroxyisobutyrate: A related compound with similar functional groups but different structural arrangement.

    3-hydroxy-2-methylpropanoic acid: The parent acid of this compound, which lacks the ester group

Properties

IUPAC Name

methyl (2S)-3-hydroxy-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3/c1-4(3-6)5(7)8-2/h4,6H,3H2,1-2H3/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATCCIZURPPEVIZ-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80436525
Record name Roche ester (S)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80436525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80657-57-4
Record name Roche ester (S)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80436525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-Methyl 3-hydroxy-2-methylpropanoate
Reactant of Route 2
Reactant of Route 2
(S)-Methyl 3-hydroxy-2-methylpropanoate
Reactant of Route 3
Reactant of Route 3
(S)-Methyl 3-hydroxy-2-methylpropanoate
Reactant of Route 4
Reactant of Route 4
(S)-Methyl 3-hydroxy-2-methylpropanoate
Reactant of Route 5
Reactant of Route 5
(S)-Methyl 3-hydroxy-2-methylpropanoate
Reactant of Route 6
Reactant of Route 6
(S)-Methyl 3-hydroxy-2-methylpropanoate
Customer
Q & A

Q1: What makes (S)-Methyl 3-hydroxy-2-methylpropanoate a valuable starting material in organic synthesis?

A1: this compound is a valuable starting material due to its inherent chirality and versatility. Its structure allows for the introduction of specific stereochemistry into complex molecules. This is crucial for synthesizing natural products and pharmaceuticals, where the arrangement of atoms in space significantly impacts biological activity. [, , , , , , , , , , , , , ]

Q2: Can you give some examples of natural products synthesized using this compound as a starting material?

A2: Several complex natural products have been synthesized using this compound, showcasing its versatility. These include:

  • Erythronolide A: A key precursor to the erythromycin family of antibiotics. []
  • Restrictinol: A hydrolysis product of the antifungal natural product restricticin. []
  • 1α,25-Dihydroxyvitamin D2: A biologically active form of vitamin D. []
  • Okadaic Acid: A potent marine toxin and phosphatase inhibitor. []
  • Bafilomycin A1: A macrolide antibiotic and vacuolar H(+)-ATPase inhibitor. []
  • Rhizoxin: An antitumor macrolide. []
  • Methyl 4,8,12-trimethylpentadecanoate: A major component of the sex pheromone of the stink bug Edessa meditabunda. []
  • Polycavernoside A: A lethal toxin from the red alga Polycavernosa tsudai. []

Q3: How is this compound used to introduce specific stereochemistry during synthesis?

A3: The inherent chirality of the molecule allows chemists to control the stereochemical outcome of reactions. This is often achieved by employing stereoselective reactions like the chelation-controlled aldol reaction, Grignard reactions, and asymmetric dihydroxylations. [, , , , , ]

Q4: What types of chemical transformations can be performed using this compound?

A4: this compound can undergo a variety of chemical transformations, including:

  • Reduction: The ester can be reduced to the corresponding alcohol. [, ]
  • Oxidation: The alcohol functionality can be oxidized to an aldehyde. [, ]
  • Protection/Deprotection: The alcohol and ester functionalities can be protected and deprotected using standard protecting groups, allowing selective manipulation of other functional groups. [, , ]
  • Carbon-Carbon Bond Formation: The molecule can be utilized in various C-C bond forming reactions like aldol reactions, Grignard reactions, and Suzuki couplings. [, , , , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.